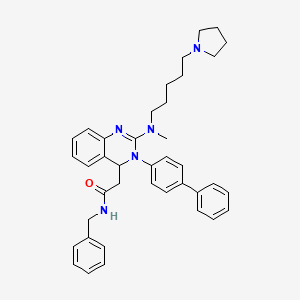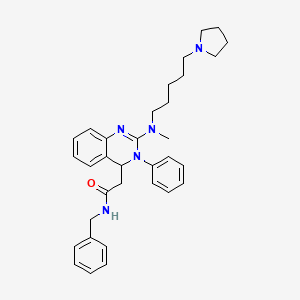![molecular formula C27H30FN5O3S B10850037 2-[2-(dimethylamino)-3-ethyl-4H-quinazolin-4-yl]-N-[[4-[(4-fluorophenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850037.png)
2-[2-(dimethylamino)-3-ethyl-4H-quinazolin-4-yl]-N-[[4-[(4-fluorophenyl)sulfonylamino]phenyl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for KYS-05071 are not extensively detailed in the available literature. it is known that the compound is synthesized through organic synthesis methods involving multiple steps of chemical reactions to achieve the desired molecular structure
Chemical Reactions Analysis
KYS-05071 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
KYS-05071 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of voltage-gated calcium channels.
Biology: Investigated for its effects on cellular processes involving calcium signaling.
Industry: Utilized in the development of new drugs targeting calcium channels.
Mechanism of Action
KYS-05071 exerts its effects by inhibiting the voltage-gated calcium channel alpha Cav3.1 (CACNA1G) . This inhibition reduces the influx of calcium ions into cells, thereby modulating various cellular processes that depend on calcium signaling. The molecular targets and pathways involved include the Cav3.1 calcium channels and downstream signaling pathways that regulate cellular functions .
Comparison with Similar Compounds
KYS-05071 is unique in its specific inhibition of the Cav3.1 calcium channel. Similar compounds include:
KYS-05090S: Another inhibitor of T-type calcium channels, specifically Cav3.2, used in models of acute and neuropathic pain.
Mibefradil: A non-selective T-type calcium channel blocker used in the treatment of hypertension and chronic pain.
KYS-05071 stands out due to its specificity for the Cav3.1 channel, making it a valuable tool for studying the role of this particular channel in various physiological and pathological processes .
Properties
Molecular Formula |
C27H30FN5O3S |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
2-[2-(dimethylamino)-3-ethyl-4H-quinazolin-4-yl]-N-[[4-[(4-fluorophenyl)sulfonylamino]phenyl]methyl]acetamide |
InChI |
InChI=1S/C27H30FN5O3S/c1-4-33-25(23-7-5-6-8-24(23)30-27(33)32(2)3)17-26(34)29-18-19-9-13-21(14-10-19)31-37(35,36)22-15-11-20(28)12-16-22/h5-16,25,31H,4,17-18H2,1-3H3,(H,29,34) |
InChI Key |
HWGHVXQPQONJBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C2=CC=CC=C2N=C1N(C)C)CC(=O)NCC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


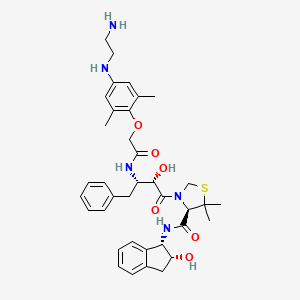

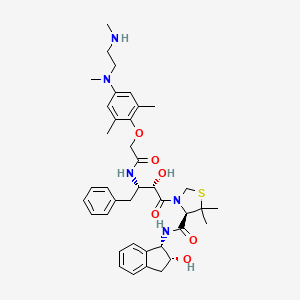
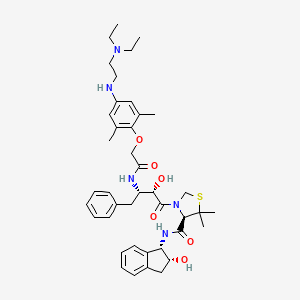
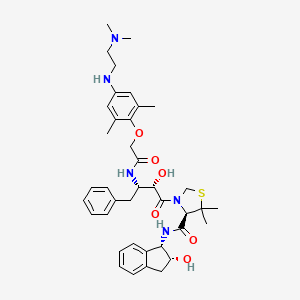
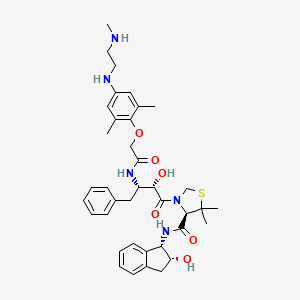
![(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethyl-phenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butanoyl]-N-[(1S,2R)-2-hydroxyindan-1-yl]-5,5-dimethyl-thiazolidine-4-carboxamide](/img/structure/B10849983.png)
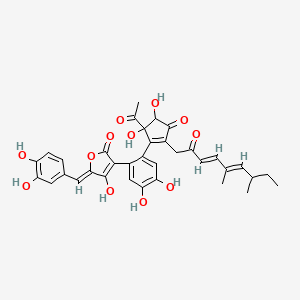
![(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-16-carboxamide](/img/structure/B10850004.png)
![N-[4-(4-Fluoro-benzenesulfonylamino)-benzyl]-2-(3-phenyl-2-piperidin-1-yl-3,4-dihydro-quinazolin-4-yl)-acetamide](/img/structure/B10850005.png)
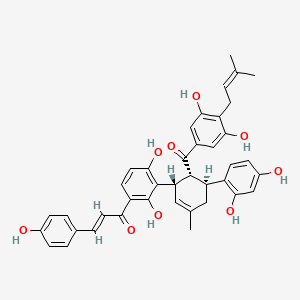
![2-[2-(dimethylamino)-3-phenyl-4H-quinazolin-4-yl]-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850014.png)
